
5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole (ACPO) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of oxadiazoles and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of certain enzymes involved in the growth and progression of cancer cells. In Alzheimer's disease, 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole has been shown to protect neurons from oxidative stress and inflammation, two key factors in the development of the disease.
Biochemical and Physiological Effects
5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. Studies have shown that 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole can reduce the levels of certain inflammatory cytokines, such as TNF-α and IL-6, in the body. 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body. These effects suggest that 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole has potent antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole is its potent antitumor and neuroprotective activity. 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole has also been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole and its potential side effects.
Direcciones Futuras
The potential therapeutic applications of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole are vast, and future research should focus on exploring its use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more studies are needed to optimize the synthesis method of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole and improve its solubility. Further investigation is also needed to fully understand the mechanism of action of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole and its potential side effects.
Conclusion
In conclusion, 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole has been carried out using different methods, and it has been shown to have potent antitumor and neuroprotective activity. 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole has some limitations, its potential therapeutic applications make it a promising candidate for further development.
Aplicaciones Científicas De Investigación
5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole has been widely studied for its potential therapeutic applications. One of the significant applications of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole is in the treatment of cancer. Studies have shown that 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole has potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole has neuroprotective effects and can prevent the development of Alzheimer's disease.
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-3-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-9-1-3-10(4-2-9)17-7-11-15-12(18-16-11)8-5-14-6-8/h1-4,8,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAPAZOMLGNJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



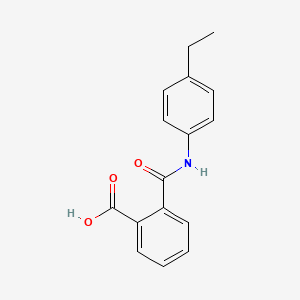
![[4-(2-Chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3405925.png)
![[3,3'-Bithiophen]-5-ylmethanamine](/img/structure/B3405933.png)
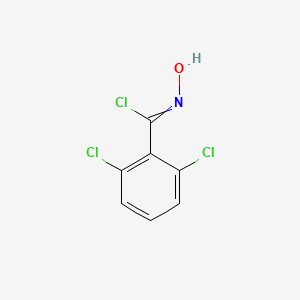

![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B3405958.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate](/img/structure/B3405965.png)
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B3405967.png)

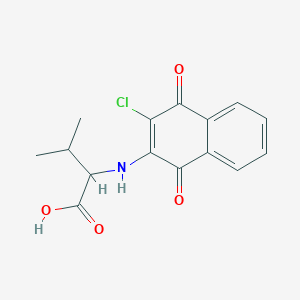
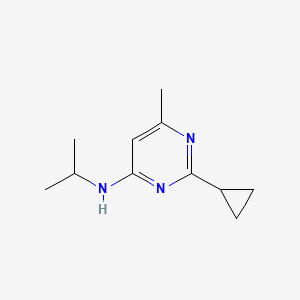
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B3406017.png)
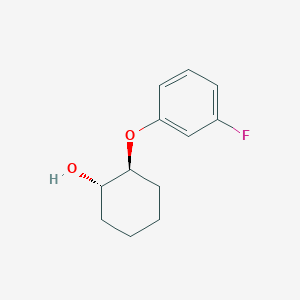
![Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B3406021.png)